2-hydroxy-3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one
CAS No.: 896383-99-6
Cat. No.: VC4762971
Molecular Formula: C25H30N4O4
Molecular Weight: 450.539
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896383-99-6 |
|---|---|
| Molecular Formula | C25H30N4O4 |
| Molecular Weight | 450.539 |
| IUPAC Name | 3-[6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione |
| Standard InChI | InChI=1S/C25H30N4O4/c1-33-20-9-7-8-19(18-20)27-14-16-28(17-15-27)23(30)12-3-2-6-13-29-24(31)21-10-4-5-11-22(21)26-25(29)32/h4-5,7-11,18H,2-3,6,12-17H2,1H3,(H,26,32) |
| Standard InChI Key | HPVCHLPOBCTNHH-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O |
Introduction
Synthesis and Chemical Reactions
The synthesis of quinazolinone derivatives typically involves several key steps, including condensation reactions and cyclization processes. Common reagents used in these reactions include amines, aldehydes, and acids. The compound's reactivity is influenced by its functional groups, which are essential for its biological activity and synthetic applications.
Biological Activities
Quinazolinone derivatives are known for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of a piperazine moiety linked to a quinazolinone core in 2-hydroxy-3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one suggests potential biological activities similar to those of related compounds.
Potential Applications
Given the pharmacological properties of quinazolinone derivatives, 2-hydroxy-3-{6-[4-(3-methoxyphenyl)piperazin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one could be of interest in medicinal chemistry for developing new therapeutic agents. Its potential applications might include treatments for neurological disorders, inflammatory conditions, or infections.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume